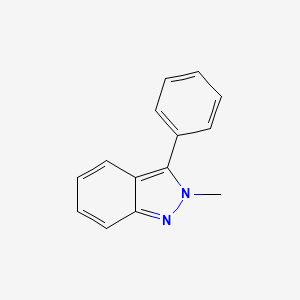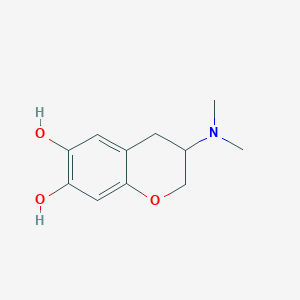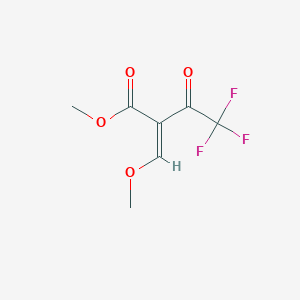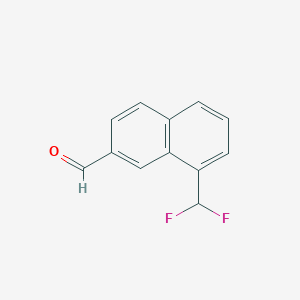![molecular formula C12H9N3O B11893394 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine typically involves the annulation of an oxazole ring to a pyridine derivative. One common method includes the intramolecular cyclization of a pyridine carboximidoyl chloride with an appropriate nucleophile, such as aniline, followed by cyclization . Another approach involves the reaction of 3-fluoropyridin-2-yl derivatives with hydroxyimino groups under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of palladium-catalyzed direct C–H bond functionalization has also been explored for the construction of complex oxazole-pyridine scaffolds .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyridine or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine: This compound features a similar oxazole-pyridine structure but with a methylthio substituent.
Oxazolo[5,4-d]pyrimidines: These compounds have a fused oxazole-pyrimidine ring system and are known for their pharmacological activities.
Uniqueness
5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This structure provides a distinct electronic environment that can interact with a wide range of biological targets, making it a versatile scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
5-methyl-2-pyridin-4-yl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H9N3O/c1-8-2-3-10-11(14-8)15-12(16-10)9-4-6-13-7-5-9/h2-7H,1H3 |
Clé InChI |
KBKXLCJVZBHQBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















